molecular formula C18H20N2O5 B5850002 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No. B5850002
M. Wt: 344.4 g/mol
InChI Key: GENBKNUOGCEQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide, commonly known as DMPEB, is a synthetic compound that belongs to the family of benzamides. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes like proliferation, differentiation, and apoptosis. DMPEB has been extensively studied for its potential applications in cancer research and other diseases that involve abnormal PKC activity.

Mechanism of Action

DMPEB exerts its inhibitory effect on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide by binding to the enzyme's regulatory domain, which is responsible for its activation. DMPEB competes with the activator molecules for binding to the regulatory domain, thereby preventing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
DMPEB has been shown to have potent anti-cancer effects in vitro and in vivo. In cancer cells, DMPEB induces growth arrest and apoptosis by inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide activity. DMPEB has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition to its anti-cancer effects, DMPEB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMPEB is a potent and selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide, which makes it an attractive tool for studying the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide in various cellular processes. DMPEB has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, DMPEB has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. DMPEB is also relatively expensive compared to other N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide inhibitors, which may limit its use in some labs.

Future Directions

DMPEB has shown great promise as a potential therapeutic agent for cancer and other diseases that involve abnormal N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide activity. However, further research is needed to fully understand its pharmacological properties and potential clinical applications. Some future directions for DMPEB research include:
1. Developing more efficient and cost-effective methods for DMPEB synthesis.
2. Studying the pharmacokinetics and pharmacodynamics of DMPEB in animal models and humans.
3. Investigating the potential of DMPEB as a combination therapy with other anti-cancer agents.
4. Exploring the neuroprotective effects of DMPEB in more detail.
5. Developing new N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide inhibitors based on the structure of DMPEB.
Conclusion:
DMPEB is a potent and selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide that has shown great promise as a potential therapeutic agent for cancer and other diseases that involve abnormal N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide activity. Its mechanism of action is well understood, and it has been extensively characterized in vitro and in vivo. However, further research is needed to fully understand its pharmacological properties and potential clinical applications. DMPEB is a valuable tool for studying the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide in various cellular processes, and its future applications in cancer research and other fields are promising.

Synthesis Methods

The synthesis of DMPEB involves a series of chemical reactions that start with the condensation of 3,4-dimethoxyphenethylamine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base catalyst. This reaction yields the intermediate product, which is then purified and subjected to further chemical transformations to obtain the final product, DMPEB. The synthesis of DMPEB is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

DMPEB has been extensively studied for its potential applications in cancer research and other diseases that involve abnormal N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide activity. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide is a key regulator of various signaling pathways that control cell growth, differentiation, and survival. Abnormal N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide activity has been linked to the development and progression of various types of cancer, including breast, prostate, and lung cancer. DMPEB has been shown to selectively inhibit N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide activity in cancer cells, leading to growth arrest and apoptosis.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-14(5-4-6-15(12)20(22)23)18(21)19-10-9-13-7-8-16(24-2)17(11-13)25-3/h4-8,11H,9-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENBKNUOGCEQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6008284

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.